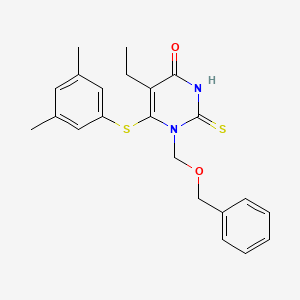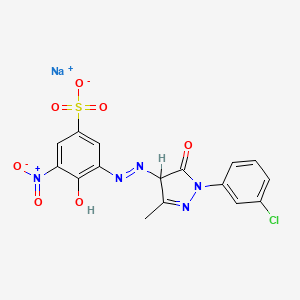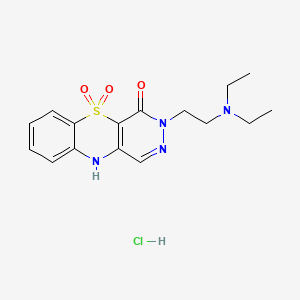
1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride is a chemical compound with the molecular formula C20H31N It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
准备方法
The synthesis of 1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride involves several steps. One common method includes the reaction of cyclohexylmagnesium bromide with 3-phenylpropyl chloride to form 3-cyclohexyl-3-phenylpropyl bromide. This intermediate is then reacted with piperidine to yield the desired product . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of catalysts and continuous flow reactors to enhance the efficiency of the synthesis .
化学反应分析
1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the piperidine ring can be substituted with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to drive the reactions to completion .
科学研究应用
1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its effects on various cellular pathways and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and pain management.
作用机制
The mechanism of action of 1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and affecting neuronal activity. This interaction can lead to various pharmacological effects, including analgesia and sedation .
相似化合物的比较
1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride can be compared with other similar compounds such as:
Phencyclidine (PCP): Both compounds share a similar piperidine ring structure, but this compound has a cyclohexyl group, which imparts different pharmacological properties.
Ketamine: Another compound with a similar mechanism of action, but with distinct structural differences that result in varied therapeutic applications.
1-(3-Cyclohexylidene-3-phenylpropyl)piperidine hydrochloride: A closely related compound with slight structural variations that can lead to different chemical reactivity and biological activity.
属性
CAS 编号 |
95619-09-3 |
|---|---|
分子式 |
C20H32ClN |
分子量 |
321.9 g/mol |
IUPAC 名称 |
1-(3-cyclohexyl-3-phenylpropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C20H31N.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19-20H,2-3,6-9,12-17H2;1H |
InChI 键 |
WOLIRTOKDAQMST-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(CCN2CCCCC2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12713493.png)
![zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride](/img/structure/B12713498.png)

![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)

![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)



